1-Benzylaziridine
Overview
Description
1-Benzylaziridine is an organic compound with the molecular formula C9H11N . It is a member of the aziridines, which are organic compounds containing a three-membered heterocycle with one amine and two methylene bridges .
Synthesis Analysis
Aziridines, including 1-Benzylaziridine, can be synthesized through the reaction of N-tosyl imines with in situ generated iodomethyllithium . Another method involves the polymerization of ring-strained nitrogen-containing monomers .
Molecular Structure Analysis
The molecular structure of 1-Benzylaziridine consists of a three-membered ring with one nitrogen atom and two carbon atoms . The molecular weight is approximately 133.190 Da .
Chemical Reactions Analysis
The polymerization of aziridines, such as 1-Benzylaziridine, is a significant chemical reaction . Despite the challenges associated with controlling the polymerization of ring-strained nitrogen-containing monomers, the resulting polymers have many important applications .
Physical And Chemical Properties Analysis
1-Benzylaziridine has a density of 1.1±0.1 g/cm3, a boiling point of 179.3±9.0 °C at 760 mmHg, and a vapor pressure of 1.0±0.3 mmHg at 25°C . It also has a molar refractivity of 42.0±0.3 cm3 .
Scientific Research Applications
Enantiopure Compound Synthesis
- Kinetic Resolution and Nucleophilic Ring Openings : 1-Benzylaziridine derivatives have been used in the kinetic resolution of racemates to produce enantiopure compounds, notably in the transformation of unactivated aziridine-2-carboxamides into non-natural amino acids and vic-diamines (Morán-Ramallal, Liz, & Gotor, 2007).
Chemical Reactions and Synthesis
- Electron Transfer vs. Heterolytic Reactions : Research has shown that N-benzylaziridine reacts differently with various copper ions, demonstrating a competition between electron-transfer and heterolytic pathways, which is influenced by the pH of the solution (Draghici, Florea, Galli, Petride, & Petride, 2002).
- Synthesis of 1,4-Benzodiazepine Derivatives : 1-Benzylaziridine derivatives have been used in a one-pot reaction for synthesizing novel 1,4-benzodiazepine derivatives, highlighting their utility in synthetic and medicinal chemistry (Wang, Guo, Wang, Huang, & Wang, 2008).
- Benzylation of Alcohols : 1-Benzylaziridine derivatives have been used in the benzylation of alcohols, demonstrating good to excellent yield in various reactions (Poon & Dudley, 2006).
Safety And Hazards
properties
IUPAC Name |
1-benzylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9(5-3-1)8-10-6-7-10/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASDNPHWJOQUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148037 | |
Record name | Aziridine, 1-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylaziridine | |
CAS RN |
1074-42-6 | |
Record name | 1-Benzylaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1074-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzylethylenimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylaziridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18610 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Aziridine, 1-benzyl- (8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BENZYLETHYLENIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LG9J0U7NL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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